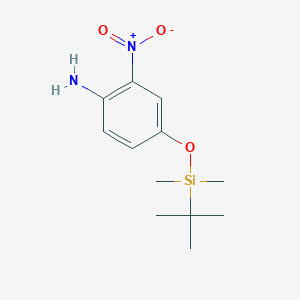

4-(TERT-BUTYLDIMETHYLSILYL)OXY-2-NITROANILINE

Vue d'ensemble

Description

4-(Tert-butyldimethylsilyl)oxy-2-nitroaniline is an organic compound that features a nitro group and an aniline moiety, with a tert-butyl(dimethyl)silyl group attached to the oxygen atom

Applications De Recherche Scientifique

4-(Tert-butyldimethylsilyl)oxy-2-nitroaniline is used in various scientific research applications:

Chemistry: As a building block in organic synthesis, particularly in the formation of complex molecules.

Biology: Potential use in the development of bioactive compounds and as a probe in biochemical studies.

Medicine: Exploration of its derivatives for pharmaceutical applications, including potential antimicrobial and anticancer properties.

Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tert-butyldimethylsilyl)oxy-2-nitroaniline typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride. The reaction is carried out in the presence of a base such as imidazole or pyridine, which facilitates the formation of the silyl ether. The nitro group is introduced through nitration reactions, often using nitric acid or a nitrating mixture. The aniline moiety can be synthesized through various methods, including the reduction of nitrobenzene derivatives.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

4-(Tert-butyldimethylsilyl)oxy-2-nitroaniline undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as halogenation, sulfonation, and nitration.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.

Substitution: Halogens (chlorine, bromine), sulfuric acid, nitric acid.

Major Products

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of 4-{[Tert-butyl(dimethyl)silyl]oxy}-2-aminoaniline.

Substitution: Formation of halogenated, sulfonated, or nitrated derivatives.

Mécanisme D'action

The mechanism of action of 4-(Tert-butyldimethylsilyl)oxy-2-nitroaniline involves its interaction with molecular targets through its functional groups. The nitro group can undergo redox reactions, while the aniline moiety can participate in nucleophilic and electrophilic interactions. The tert-butyl(dimethyl)silyl group provides steric protection and influences the compound’s reactivity and stability.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-{[Tert-butyl(dimethyl)silyl]oxy}benzaldehyde

- (tert-Butyldimethylsilyloxy)acetaldehyde

- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate

Uniqueness

4-(Tert-butyldimethylsilyl)oxy-2-nitroaniline is unique due to the presence of both a nitro group and a silyl-protected hydroxyl group. This combination allows for diverse chemical reactivity and potential applications in various fields. The tert-butyl(dimethyl)silyl group provides stability and protection, making it a valuable intermediate in organic synthesis.

Activité Biologique

4-(Tert-butyldimethylsilyl)oxy-2-nitroaniline is an organic compound notable for its diverse biological activities. This article explores its mechanisms of action, biochemical interactions, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a nitro group and a tert-butyldimethylsilyl ether, contributing to its chemical reactivity and biological properties. Its molecular structure can be represented as follows:

- Molecular Formula : CHNOSi

- Molecular Weight : 258.36 g/mol

The biological activity of this compound involves several mechanisms, primarily through enzyme inhibition and modulation of biochemical pathways.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor for various enzymes, influencing metabolic pathways crucial for cellular function. For example, it has been shown to interact with alcohol dehydrogenase, affecting the metabolism of alcohols and potentially reducing toxic metabolite formation.

Cellular Effects

In vitro studies demonstrate that this compound can modulate cell signaling pathways, impacting gene expression and cellular metabolism. It influences the activity of kinases and phosphatases, which are vital for phosphorylation states of signaling proteins.

Biochemical Pathways

The compound participates in multiple biochemical pathways, including:

- Metabolic Pathways : It undergoes biotransformation through oxidation, reduction, and conjugation reactions, forming various metabolites that can exhibit different biological activities.

- Transport Mechanisms : The distribution within cells is facilitated by specific transporters, allowing it to reach various cellular compartments effectively.

Pharmacological Applications

Recent studies have highlighted the potential pharmacological applications of this compound:

- Antimicrobial Activity : It has shown promising results in inhibiting microbial growth, making it a candidate for developing antimicrobial agents.

- Anticancer Properties : Preliminary findings suggest its ability to induce apoptosis in cancer cells, positioning it as a potential therapeutic agent in oncology .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

- Antileishmanial Activity : In vitro studies have demonstrated that derivatives of this compound exhibit potent antileishmanial effects against Leishmania aethiopica, with suppression rates comparable to standard treatments.

- Antimalarial Effects : Similar compounds have shown significant antimalarial activity against Plasmodium berghei, indicating a broader spectrum of action against parasitic infections.

- Cell Line Studies : Research involving various cell lines has revealed that the compound can influence cell viability and proliferation rates, suggesting its potential as a therapeutic agent in treating diseases characterized by uncontrolled cell growth .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound:

| Activity Type | Target Organism/Cell Type | IC50 Value (μM) | Notes |

|---|---|---|---|

| Antileishmanial | Leishmania aethiopica | <10 | Comparable to standard treatments |

| Antimalarial | Plasmodium berghei | <15 | Significant suppression observed |

| Antimicrobial | Various bacteria | <20 | Effective against multiple strains |

| Anticancer | Cancer cell lines | <25 | Induces apoptosis in treated cells |

Propriétés

IUPAC Name |

4-[tert-butyl(dimethyl)silyl]oxy-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O3Si/c1-12(2,3)18(4,5)17-9-6-7-10(13)11(8-9)14(15)16/h6-8H,13H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYNJDAOTEAHWJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20476384 | |

| Record name | 4-{[tert-Butyl(dimethyl)silyl]oxy}-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20476384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215656-99-8 | |

| Record name | 4-{[tert-Butyl(dimethyl)silyl]oxy}-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20476384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.